キノリン N-オキシド水和物

概要

説明

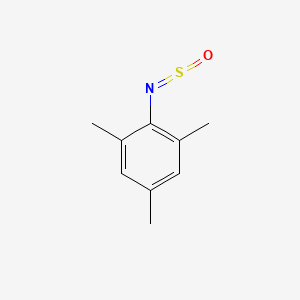

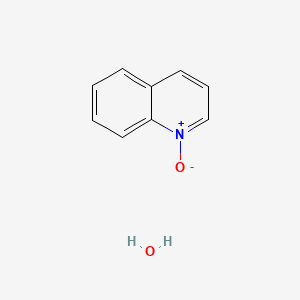

Quinoline N-oxide hydrate is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline N-oxides are important intermediates in organic synthesis due to their ability to undergo various chemical transformations, including C-H activation and functionalization at specific positions on the quinoline ring .

Synthesis Analysis

The synthesis of quinoline N-oxide derivatives has been achieved through several catalytic methods. Palladium-catalyzed alkenylation of quinoline N-oxides via C-H activation has been reported to proceed without external oxidants, yielding 2-alkenylated quinolines and 1-alkenylated isoquinolines . Similarly, rhodium and iridium catalytic systems have been utilized for the regioselective introduction of heteroatoms at the C-8 position of quinoline N-oxides . Rhodium(III)-catalyzed C-C bond formation at the C-8 position under mild conditions has also been developed, demonstrating the utility of the N-oxide directing group . Copper-catalyzed C-H bond activation has been employed for the sulfonylation of quinoline N-oxides , and Bronsted acidic ionic liquids have been used for the amidation of quinoline N-oxides with nitriles . Additionally, palladium-catalyzed selective C-H activation and C(sp2)-C(sp2) cleavage have been applied to synthesize 8-acylated quinoline N-oxides .

Molecular Structure Analysis

Quinoline N-oxides possess a quinoline core with an N-oxide functional group, which serves as a directing group for various chemical reactions. The N-oxide group enhances the reactivity of the quinoline ring by facilitating the formation of metal complexes that enable selective C-H activation and functionalization .

Chemical Reactions Analysis

Quinoline N-oxides are versatile substrates for a range of chemical reactions. They have been used in direct alkenylation , regioselective iodination and amidation , alkylation and alkynylation , sulfonylation , and amidation with nitriles . Electrochemical deoxygenative C2 arylation and TsOH·H2O-mediated N-amidation have also been reported. Furthermore, a catalyst-free synthesis of 2-anilinoquinolines and 3-hydroxyquinolines has been achieved through a three-component reaction involving quinoline N-oxides .

Physical and Chemical Properties Analysis

Quinoline N-oxides exhibit high functional group tolerance and regioselectivity in various chemical transformations. They are stable under a range of reaction conditions and can be used to synthesize a wide array of functionalized quinoline derivatives. The physical properties such as melting points, solubility, and stability of quinoline N-oxide hydrates can vary depending on the specific substituents and reaction conditions employed in their synthesis .

科学的研究の応用

抗寄生虫薬の合成

キノリン N-オキシド水和物は、抗寄生虫薬の合成における出発物質として役立ちます。 キノリン N-オキシドの直接 C–H アルケニル化は、潜在的な抗寄生虫活性を有する化合物を創出するための有望な戦略です 。このプロセスは、寄生虫病と戦うための生物活性分子の構築に不可欠なキノリン骨格の官能基化を含みます。

創薬におけるスキャフォールディング

この化合物は、異なるヘテロ芳香族スキャフォールド間の遷移を可能にする創薬におけるスキャフォールディング技術に使用されます 。これは、構造的修飾が効力と特異性の向上につながる可能性がある医薬品化合物の最適化において特に役立ちます。

Safety and Hazards

Quinoline N-oxide hydrate is classified as a combustible solid . It has a flash point of 235.4 °F (113 °C) - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored away from air and oxidizing agents in a cool place with the container kept tightly closed in a dry and well-ventilated place .

将来の方向性

Quinoline N-oxide hydrate is regarded as an important moiety observed in various bioactive compounds . Therefore, it is necessary to explore the routes for the synthesis of Quinoline N-oxides . The main focus of future research is to explore various procedures of synthesis of quinoline derivatives with good regioselectivity, to understand the extent of usefulness of those procedures through the study of scope of substrates and the reaction mechanisms of the processes .

作用機序

Target of Action

It is known that quinoline n-oxide hydrate forms complexes with lanthanide chloride .

Mode of Action

Quinoline N-oxide hydrate interacts with its targets through a process known as oxidative dehydrogenative coupling . This process involves the formation of new carbon-carbon (C-C) bonds . The success of this broad-scope methodology hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .

Biochemical Pathways

The compound plays a role in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .

Result of Action

It is known that the compound is used in the quantitative determination of nitrones .

特性

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the thermal behavior of quinoline N-oxide hydrate?

A1: The research paper investigates the thermal properties of both quinoline N-oxide hydrate and its deuterated analogue. While the abstract doesn't provide specific results, it suggests that the study examines how these compounds behave when subjected to changes in temperature. This could include analysis of melting points, dehydration temperatures, and potential phase transitions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。